2-Phenylethyl hexanoate

Flavor Chemistry GC-MS Analysis Analytical Chemistry

2-Phenylethyl hexanoate (CAS 6290-37-5), also known as phenethyl caproate or phenylethyl hexanoate, is a fatty acid ester belonging to the class of organic compounds widely employed as flavor and fragrance agents. This colorless to pale yellow liquid is characterized by its fruity-green, rosy, and fresh pineapple-like odor profile , making it a valuable component in the formulation of consumer products such as perfumes, cosmetics, and food items.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
CAS No. 6290-37-5
Cat. No. B1581171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylethyl hexanoate
CAS6290-37-5
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCCC1=CC=CC=C1
InChIInChI=1S/C14H20O2/c1-2-3-5-10-14(15)16-12-11-13-8-6-4-7-9-13/h4,6-9H,2-3,5,10-12H2,1H3
InChIKeyBUYNWUMUDHPPDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

2-Phenylethyl Hexanoate (6290-37-5) Procurement Guide: Sourcing the Optimal C6 Phenylethyl Ester for F&F Formulation


2-Phenylethyl hexanoate (CAS 6290-37-5), also known as phenethyl caproate or phenylethyl hexanoate, is a fatty acid ester belonging to the class of organic compounds widely employed as flavor and fragrance agents [1]. This colorless to pale yellow liquid is characterized by its fruity-green, rosy, and fresh pineapple-like odor profile [2], making it a valuable component in the formulation of consumer products such as perfumes, cosmetics, and food items. Its molecular formula is C14H20O2, with a molecular weight of 220.31 g/mol . The compound is recognized by its FEMA number 3221 and JECFA number 995, indicating its established regulatory status for use in food flavorings [3]. The synthetic origin and defined specifications, including an assay minimum of 98%, ensure consistent performance in industrial applications .

Why Generic Substitution Fails for 2-Phenylethyl Hexanoate (6290-37-5): Critical Performance Gaps in Phenylethyl Esters


In the family of phenylethyl esters, the carbon chain length of the acid moiety is not a minor variation but a critical determinant of sensory character and physical performance. Substituting 2-phenylethyl hexanoate with its shorter-chain analogs (e.g., acetate or butyrate) or even its positional isomer (1-phenylethyl hexanoate) results in quantifiable shifts in key physicochemical parameters, which directly impact formulation efficacy. These changes manifest as differences in odor character (from sharp, aggressive notes to softer, more substantive profiles) [1], volatility and persistence (due to vapor pressure and boiling point variations) [2], and lipophilicity (as measured by logP) that affects partitioning in complex matrices [3]. Consequently, a seemingly 'generic' ester cannot reliably replicate the specific organoleptic and technical performance of 2-phenylethyl hexanoate without necessitating costly and time-consuming reformulation. The evidence presented below provides the quantitative justification for selecting this specific compound over its closest alternatives.

Quantitative Differentiation of 2-Phenylethyl Hexanoate (6290-37-5) Against Analogues: Evidence for Procurement Decisions


Comparative Sensory Profile and Analytical Selectivity: Kovats Retention Index vs. 1-Phenylethyl Hexanoate

The Kovats retention index (RI) is a critical parameter for confirming compound identity in complex mixtures like natural extracts or formulated flavors. 2-Phenylethyl hexanoate and its positional isomer, 1-phenylethyl hexanoate, possess different chromatographic behaviors and distinct odor profiles. 2-Phenylethyl hexanoate is characterized by a sweet, waxy, floral, and woody odor, whereas 1-phenylethyl hexanoate is reported to have a more green, leafy, and musty profile [1]. The quantitative RI difference on a standard non-polar column (CP-Sil-5CB) provides an unambiguous means of distinguishing between the two isomers, ensuring analytical accuracy and formulation consistency [2].

Flavor Chemistry GC-MS Analysis Analytical Chemistry Sensory Science

Substantivity and Volatility Control: Vapor Pressure Comparison with Phenylethyl Acetate

The vapor pressure of a fragrance ingredient is a primary determinant of its evaporation rate and, consequently, its substantivity (tenacity) on a substrate or in a headspace. A lower vapor pressure correlates with a slower release and longer-lasting odor. 2-Phenylethyl hexanoate has a reported vapor pressure of approximately 0.000869 mm Hg at 25 °C . In contrast, the widely used, shorter-chain analog 2-phenylethyl acetate has a significantly higher vapor pressure (estimated to be over an order of magnitude greater, with literature values typically around 0.1 mm Hg at 25°C) [1]. This substantial difference means that 2-phenylethyl hexanoate will evaporate much more slowly, making it a far superior choice for applications requiring long-lasting fragrance, such as fine fragrance base notes or extended-release flavor systems.

Fragrance Formulation Physicochemical Properties Volatility Perfumery

Lipophilicity and Matrix Partitioning: Octanol-Water Partition Coefficient (logP) vs. Phenylethyl Acetate and Butyrate

The octanol-water partition coefficient (logP) is a critical metric for predicting how a flavor or fragrance compound will partition between aqueous and lipid phases in a complex food or cosmetic matrix. A higher logP value indicates greater lipophilicity (affinity for fats and oils). 2-Phenylethyl hexanoate has a measured logP value of 4.42 . Its shorter-chain analogs, 2-phenylethyl acetate and 2-phenylethyl butyrate, have considerably lower logP values of approximately 2.3 and 3.1, respectively [1][2]. This quantifiable difference means 2-phenylethyl hexanoate will preferentially reside in the oil phase of an emulsion or the lipid bilayer of a food product, leading to a different release profile and perceived flavor intensity compared to its more water-soluble counterparts. This property is essential for formulators aiming to control the temporal release of flavor in products like low-fat versus full-fat foods.

Formulation Science Physicochemical Properties Flavor Delivery Lipophilicity

Thermal Stability and Processing Latitude: Flash Point Comparison with Ethyl Hexanoate

The flash point of a flavor or fragrance ingredient is a critical safety and handling parameter in industrial settings, especially during heating, mixing, or spray-drying processes. A higher flash point indicates lower flammability risk and allows for a wider range of safe processing temperatures. 2-Phenylethyl hexanoate has a reported flash point of > 110 °C (230 °F) [1]. In comparison, the structurally related but smaller ester, ethyl hexanoate (a common fruity note), has a significantly lower flash point of 54 °C (129 °F) [2]. The >50 °C higher flash point of 2-phenylethyl hexanoate provides a substantially greater safety margin in manufacturing environments, reducing the need for specialized explosion-proof equipment and simplifying operational procedures.

Process Safety Flavor Manufacturing Thermal Properties Industrial Hygiene

Regulatory and Usage Level Benchmarking: FEMA GRAS Designation and Maximum Use Levels

The regulatory status and established safe usage levels are non-negotiable parameters for procurement in the food and beverage industry. 2-Phenylethyl hexanoate is designated as FEMA 3221 and has been affirmed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) [1]. The compound has established maximum usage levels in various food categories, with a recommendation of up to 8.0000% in fragrance concentrate [2]. Its JECFA evaluation (JECFA number 995) provides a full specification and confirms its safety for use as a food flavoring agent [3]. This well-defined and widely accepted regulatory profile streamlines the procurement and product development process, reducing the risk of compliance-related delays or rejections compared to less well-characterized or novel ester ingredients.

Regulatory Compliance Food Safety Flavor Formulation Procurement

Optimal Application Scenarios for 2-Phenylethyl Hexanoate (6290-37-5) Based on Differentiated Performance


Formulation of Long-Lasting Fine Fragrances Requiring Extended Floral Base Notes

The vapor pressure of 2-phenylethyl hexanoate (0.000869 mm Hg at 25°C) is dramatically lower than that of many other common floral esters like phenylethyl acetate . This quantifiable difference in volatility makes it an ideal candidate for the base note or middle-to-base note transition in fine fragrances, where long-lasting, substantive floral character is desired. Perfumers can leverage this property to create fragrances that evolve slowly over many hours on the skin, providing a sustained, soft floral-waxy character that persists long after the more volatile top and middle notes have dissipated .

Flavoring High-Fat Food Products Such as Confectionery, Dairy, and Baked Goods

With a high octanol-water partition coefficient (logP) of 4.42, 2-phenylethyl hexanoate demonstrates a strong preference for lipid phases over aqueous phases . This physicochemical property is critical for flavoring high-fat matrices like chocolate, buttercream fillings, and ice cream, where it will partition into the fat component, modulating its release profile and ensuring the flavor is perceived as intended throughout consumption. Compared to more hydrophilic esters like phenylethyl acetate (logP ~2.3), the hexanoate ester will provide a more authentic and better-integrated fruit note in these rich products .

Manufacturing Processes Requiring Enhanced Thermal Safety Margins

Industrial processes involving heating, such as the manufacture of hard candies, baked goods, or the preparation of fragrance concentrates, benefit from ingredients with higher flash points. The flash point of 2-phenylethyl hexanoate is specified as > 110 °C (230 °F) [1], which is over 50 °C higher than that of a common alternative like ethyl hexanoate. This significantly reduced flammability risk provides a wider window of safe operation, simplifying process design, reducing reliance on specialized equipment, and enhancing overall plant safety [1].

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